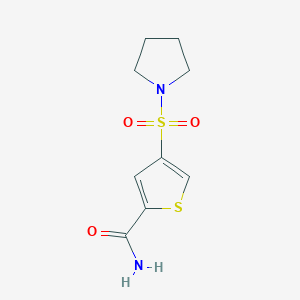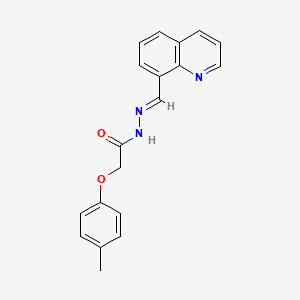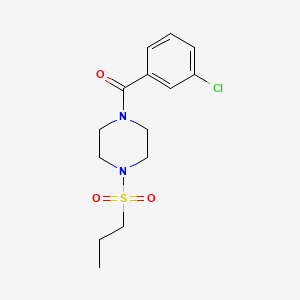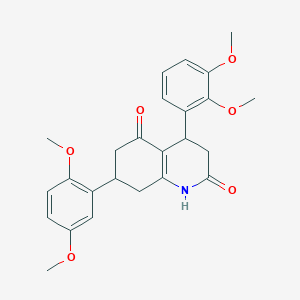
4-methyl-N-(4-methyl-6-phenyl-2-pyrimidinyl)-2-quinazolinamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
"4-methyl-N-(4-methyl-6-phenyl-2-pyrimidinyl)-2-quinazolinamine" is a compound of interest due to its structural complexity and potential in various chemical and pharmaceutical applications. The focus here is on its synthesis methodologies, structural analysis, and physical and chemical properties.
Synthesis Analysis
The synthesis of quinazolinamine derivatives often involves catalyzed oxidative coupling or condensation reactions. Iodine catalyzed oxidative synthesis has been used to produce 2-aryl quinazolin-4(3H)-ones by coupling 2-aminobenzamides with aryl methyl ketones, highlighting the utility of iodine in selective transformations without the need for metal or ligand assistance (Mohammed, Vishwakarma, & Bharate, 2015). Additionally, InCl3 catalysis has facilitated the synthesis of 2-aryl quinazolin-4(3H)-ones from o-aminobenzamides and aromatic aldehydes, demonstrating a practical methodology with good yields and selectivity (Mulakayala et al., 2012).
Molecular Structure Analysis
The molecular structure of quinazolinamine derivatives is characterized by fused heterocyclic systems, which are of significant interest due to their broad biological activity. Structural analyses, including IR, 1H NMR, 13C NMR, and mass spectral studies, confirm the formation of substituted quinazolinones, which are crucial for understanding the compound's reactivity and interaction capabilities (Vidule, 2011).
Scientific Research Applications
Optoelectronic Applications
Research on quinazoline derivatives, including those similar in structure to 4-methyl-N-(4-methyl-6-phenyl-2-pyrimidinyl)-2-quinazolinamine, has extended into the field of optoelectronics. Functionalized quinazolines and pyrimidines have been explored for their potential in creating novel optoelectronic materials. These compounds are incorporated into π-extended conjugated systems, proving valuable for fabricating materials for organic light-emitting diodes (OLEDs), including white OLEDs and highly efficient red phosphorescent OLEDs. Arylvinylsubstituted quinazolines show promise as structures for nonlinear optical materials and colorimetric pH sensors. Moreover, iridium complexes based on quinazoline or pyrimidine derivatives exhibit high-efficiency phosphorescent materials for OLEDs, and pyrimidine push-pull systems are considered as potential photosensitizers for dye-sensitized solar cells (Lipunova et al., 2018).
Biological and Medicinal Significance
Quinazoline derivatives have been extensively studied for their biological activities. The synthesis and biological evaluation of polycyclic 4(3H)-quinazolinones containing fused aromatic or heteroaromatic rings have uncovered significant biological potential. These compounds have shown a wide range of biological activities, underscoring the diversity and utility of quinazoline derivatives in medicinal chemistry (Demeunynck & Baussanne, 2013). Furthermore, the quinazoline-4(3H)-one nucleus and its derivatives are recognized as important fused heterocycles found in more than 200 naturally occurring alkaloids, with ongoing discoveries of newer and more complex variants showing potential as medicinal agents (Tiwary et al., 2016).
Anticancer Applications
Quinazoline derivatives have been extensively researched for their anticancer properties. Recent patents and articles have highlighted the discovery and development of promising quinazoline derivatives for cancer treatment. These compounds are known to inhibit a wide range of therapeutic targets, including EGFR, and show potential against various cancers. The development of novel quinazoline compounds as anticancer drugs remains a vibrant area of research, with significant advancements in synthesis and application (Ravez et al., 2015).
properties
IUPAC Name |
4-methyl-N-(4-methyl-6-phenylpyrimidin-2-yl)quinazolin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N5/c1-13-12-18(15-8-4-3-5-9-15)24-19(21-13)25-20-22-14(2)16-10-6-7-11-17(16)23-20/h3-12H,1-2H3,(H,21,22,23,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEBYCTCEMBXBOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NC2=NC3=CC=CC=C3C(=N2)C)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40974236 |
Source


|
| Record name | 4-Methyl-N-(4-methyl-6-phenylpyrimidin-2-yl)quinazolin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40974236 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
5871-75-0 |
Source


|
| Record name | 4-Methyl-N-(4-methyl-6-phenylpyrimidin-2-yl)quinazolin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40974236 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-cyclopentylpropanamide](/img/structure/B5507694.png)

![2-(1,3-dimethyl-2,5-dioxo-4-imidazolidinyl)-N-[(2-methoxy-4,6-dimethyl-3-pyridinyl)methyl]acetamide](/img/structure/B5507709.png)
![ethyl {[3-cyano-4-(methoxymethyl)-6-methylpyridin-2-yl]oxy}acetate](/img/structure/B5507710.png)
![5-{[3-(2,5-dimethoxyphenyl)-1-pyrrolidinyl]carbonyl}-3-isobutylisoxazole](/img/structure/B5507713.png)
![4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl 4-methoxybenzoate](/img/structure/B5507724.png)
![2-(4-benzyl-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)-N-[(3-ethyl-4,5-dihydro-5-isoxazolyl)methyl]acetamide](/img/structure/B5507730.png)
![4-(4-{4-[(3-methylphenyl)sulfonyl]-1-piperazinyl}-2-pyrimidinyl)morpholine](/img/structure/B5507738.png)




![4-(3-methyl-1H-pyrazol-1-yl)-6-[4-(methylsulfonyl)-1-piperazinyl]pyrimidine](/img/structure/B5507776.png)